molecular formula C15H16N10 B6453339 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2549018-37-1

7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine

Cat. No. B6453339
CAS RN: 2549018-37-1
M. Wt: 336.36 g/mol
InChI Key: NOEWLSSUOSIGGW-UHFFFAOYSA-N
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Description

The compound “7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which makes them interesting for cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The process also includes the development of thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives .


Molecular Structure Analysis

The molecular structure of these compounds features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are key to the compound’s potential as a CDK2 inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of coupling reactions and transformations . The exact details of these reactions would depend on the specific synthesis route chosen.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their exact molecular structure. For example, the compound 1-(2-Thioxo-2,3-dihydro-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-2-(p-tolylamino)ethan-1-one has a melting point of 300–302 °C .

Advantages and Limitations for Lab Experiments

M6P has several advantages for lab experiments. It is relatively easy to synthesize and can be purified via silica gel column chromatography. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using M6P in lab experiments. It is toxic in high concentrations and can be harmful if ingested or inhaled. Additionally, it can be difficult to obtain in large quantities.

Future Directions

The potential applications of M6P are vast and there are many future directions that can be explored. One potential direction is the development of novel drugs and materials based on M6P. Additionally, further research can be done to explore the biochemical and physiological effects of M6P and its potential therapeutic applications. Another potential direction is the development of new synthesis methods for M6P and its derivatives. Finally, further research can be done to explore the potential applications of M6P in organic synthesis and metal complexation.

Synthesis Methods

M6P is synthesized via a three-step synthesis process. The first step involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 1-methylpiperazine, which produces 4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl chloride. This is followed by the reaction of 4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl chloride with 7-methyl-6-purin-7-ol, which produces 7-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine. Finally, the product is purified via silica gel column chromatography.

Scientific Research Applications

M6P has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand for metal complexes, and as a building block for the synthesis of various other compounds. It has also been used in the synthesis of new compounds for the development of novel drugs and materials. Additionally, M6P has been used as a model compound for studying the biological effects of purine derivatives.

Safety and Hazards

The safety and hazards associated with these compounds would depend on their exact molecular structure and their biological activity. As potential CDK2 inhibitors, they could have effects on cell proliferation, which could have implications for their safety profile .

properties

IUPAC Name

7-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-23-9-20-13-11(23)15(19-8-17-13)25-4-2-24(3-5-25)14-10-6-21-22-12(10)16-7-18-14/h6-9H,2-5H2,1H3,(H,16,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEWLSSUOSIGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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